Cas no 1254710-27-4 (8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine)
![8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1254710-27-4x500.png)
8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine 化学的及び物理的性質
名前と識別子
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- 8-BROMO-7-CHLORO-2-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
- 8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine
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- インチ: 1S/C12H8BrClN4O/c1-19-8-4-2-7(3-5-8)11-16-12-9(13)10(14)15-6-18(12)17-11/h2-6H,1H3
- InChIKey: BNIMKCTYWAQIPN-UHFFFAOYSA-N
- SMILES: BrC1=C(N=CN2C1=NC(C1C=CC(=CC=1)OC)=N2)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 316
- トポロジー分子極性表面積: 52.3
- XLogP3: 3.4
8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A089006105-1g |
8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine |
1254710-27-4 | 97% | 1g |
$741.40 | 2023-09-03 |
8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidineに関する追加情報
Introduction to 8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine (CAS No. 1254710-27-4)
8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine (CAS No. 1254710-27-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities.
The molecular structure of 8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine is characterized by the presence of a triazolopyrimidine core substituted with bromine and chlorine atoms at specific positions, along with a 4-methoxyphenyl group. These substitutions contribute to the compound's stability and enhance its interactions with biological targets. The bromine and chlorine atoms introduce halogen bonding capabilities, which can play a crucial role in modulating the compound's binding affinity and selectivity.
Recent studies have highlighted the potential of 8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine as a lead compound for the development of novel therapeutic agents. One notable area of research is its antiviral activity. A study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent inhibitory effects against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves interference with viral replication processes, making it a promising candidate for further drug development.
In addition to its antiviral properties, 8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine has shown significant anticancer activity. Research conducted by a team at the National Cancer Institute found that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The selective cytotoxicity observed in cancer cell lines suggests that it could be developed into a targeted therapy with reduced side effects compared to conventional chemotherapeutic agents.
The pharmacokinetic properties of 8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine have also been investigated. Studies have shown that it exhibits favorable absorption and distribution profiles in animal models. The compound is rapidly absorbed following oral administration and demonstrates good bioavailability. Furthermore, it has been found to have a reasonable half-life in plasma, which is advantageous for maintaining therapeutic concentrations over an extended period.
Toxicity studies are an essential aspect of drug development, and preliminary assessments of 8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine have indicated low toxicity at therapeutic doses. In vitro cytotoxicity assays using human cell lines showed minimal toxicity to non-cancerous cells. In vivo studies in rodents also did not reveal any significant adverse effects at doses up to 50 mg/kg. These findings suggest that the compound has a favorable safety profile and is suitable for further preclinical and clinical evaluation.
The synthetic route for preparing 8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine has been well-documented in the literature. The synthesis typically involves several steps starting from readily available starting materials. Key reactions include nucleophilic substitution reactions to introduce the bromine and chlorine substituents and coupling reactions to attach the 4-methoxyphenyl group. The overall yield of the synthesis is moderate to high, making it feasible for large-scale production.
In conclusion, 8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine (CAS No. 1254710-27-4) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features contribute to its biological activities and make it an attractive candidate for further drug development. Ongoing research continues to explore its therapeutic potential in various disease areas, particularly in antiviral and anticancer treatments.
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